dBRD4-BD1

Description

BenchChem offers high-quality dBRD4-BD1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dBRD4-BD1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H53F3N8O9 |

|---|---|

Molecular Weight |

967.0 g/mol |

IUPAC Name |

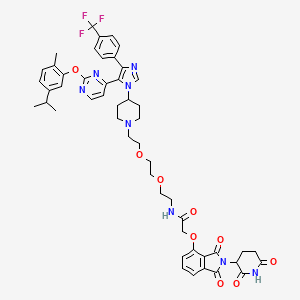

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-[4-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethyl]acetamide |

InChI |

InChI=1S/C50H53F3N8O9/c1-30(2)33-8-7-31(3)40(27-33)70-49-55-18-15-37(57-49)45-44(32-9-11-34(12-10-32)50(51,52)53)56-29-60(45)35-16-20-59(21-17-35)22-24-68-26-25-67-23-19-54-42(63)28-69-39-6-4-5-36-43(39)48(66)61(47(36)65)38-13-14-41(62)58-46(38)64/h4-12,15,18,27,29-30,35,38H,13-14,16-17,19-26,28H2,1-3H3,(H,54,63)(H,58,62,64) |

InChI Key |

JNAQDGFRVGMPDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(CC4)CCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)C(F)(F)F |

Origin of Product |

United States |

dBRD4-BD1 structure and function in gene transcription

An In-Depth Technical Guide to the Structure and Function of BRD4-BD1 in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers that translate the acetylation state of histones into downstream gene expression programs. BRD4 contains two tandem bromodomains, BD1 and BD2, an extra-terminal (ET) domain, and a C-terminal motif.[1] These domains allow it to bind to acetylated lysine residues on both histone and non-histone proteins, thereby playing a pivotal role in chromatin architecture and the regulation of gene transcription.[2][3] Its function is particularly crucial in transcriptional elongation, where it recruits the Positive Transcription Elongation Factor b (P-TEFb) to release paused RNA Polymerase II (Pol II).[2][4][5] Due to its significant role in the expression of oncogenes and pro-inflammatory genes, BRD4 has emerged as a major therapeutic target in cancer and inflammatory diseases.[6] This guide focuses specifically on the first bromodomain of BRD4 (dBRD4-BD1), detailing its structure, function in gene transcription, and the experimental methodologies used for its study.

Structure of dBRD4-BD1

The first bromodomain of BRD4 (BRD4-BD1) exhibits a conserved alpha-helical bundle structure, characteristic of the bromodomain family. This structure consists of four alpha-helices (αZ, αA, αB, αC) connected by two variable loop regions, the ZA and BC loops.[1][7] These loops form a deep, hydrophobic binding pocket that is responsible for the recognition of acetylated lysine (Kac) residues on histone tails and other proteins.[6]

Key residues within this binding pocket are essential for the interaction with acetylated substrates. A highly conserved asparagine residue (Asn140 in human BRD4) at the base of the pocket forms a critical hydrogen bond with the acetyl-lysine.[1][7] The pocket is further lined with several hydrophobic residues, such as Trp81, Pro82, Leu92, Leu94, and Tyr97, which stabilize the interaction with the acetylated lysine side chain.[2][8] The specificity of BRD4-BD1 for different acetylated lysines is influenced by the surrounding amino acid sequence of the target protein.[2][4]

Several crystal structures of human BRD4-BD1 have been solved and are available in the Protein Data Bank (PDB), providing high-resolution insights into its architecture and interactions with various ligands.[9][10] These structures are invaluable for structure-based drug design efforts aimed at developing selective inhibitors.

Function in Gene Transcription

BRD4-BD1 plays a central role in the regulation of gene transcription, primarily through its ability to tether the transcriptional machinery to acetylated chromatin. The process can be broken down into several key steps:

-

Recognition of Acetylated Histones: BRD4-BD1 binds with high affinity to acetylated lysine residues on the N-terminal tails of histones H3 and H4.[2][4] This interaction is particularly strong with di- and tetra-acetylated histone H4 tails.[2][4] This binding localizes BRD4 to active promoters and enhancers, which are typically marked by histone acetylation.

-

Recruitment of P-TEFb: A primary function of BRD4 is to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9).[5][11] This recruitment is crucial for the transition from transcriptional initiation to productive elongation.[12][13]

-

Release of Paused RNA Polymerase II: At many gene promoters, RNA Polymerase II (Pol II) initiates transcription but then pauses a short distance downstream of the transcription start site. This pausing is a key regulatory checkpoint.[5][12] The CDK9 component of the P-TEFb complex, recruited by BRD4, phosphorylates the C-terminal domain (CTD) of Pol II at serine 2 residues.[5][14] This phosphorylation event leads to the release of negative elongation factors (NELF and DSIF) and allows Pol II to transition into a productive elongation phase, leading to the synthesis of a full-length mRNA transcript.[5]

-

Interaction with Transcription Factors: In addition to histones, BRD4-BD1 can also bind to acetylated non-histone proteins, including transcription factors such as NF-κB (specifically the RelA subunit).[2][15] This interaction can stabilize the transcription factor at its target gene promoters and co-activate the expression of downstream inflammatory and immune response genes.[15]

Signaling Pathway of BRD4-BD1 in Transcriptional Elongation

Caption: BRD4-BD1 recognizes acetylated histones, recruits P-TEFb to release paused Pol II, and drives transcription.

Quantitative Data

The binding affinity of BRD4-BD1 for various acetylated histone peptides and the potency of small molecule inhibitors are critical parameters for research and drug development. This data is typically determined using biophysical and biochemical assays such as TR-FRET and AlphaScreen.

Table 1: Binding Affinities of BRD4-BD1 for Acetylated Histone Peptides

| Histone Peptide | Acetylation Sites | Dissociation Constant (Kd) | Reference |

| Histone H4 | Tetra-acetylated | ~28.0 µM | [3] |

| Histone H4 | K5ac, K8ac, K12ac, K16ac | 23 µM | [6] |

| Histone H3 | K14ac | - | [1] |

| Histone H4 | K5ac | ~600 µM | [6] |

| Histone H4 | K12ac | ~1 mM | [6] |

Note: Kd values can vary depending on the specific peptide sequence and experimental conditions.

Table 2: Potency of Selected BRD4-BD1 Inhibitors

| Inhibitor | Target | IC50 | Reference |

| iBRD4-BD1 | BRD4-BD1 | 12 nM | [16] |

| JQ1 | Pan-BET | - | [17] |

| Pelabresib (CPI-0610) | BRD4-BD1 | 39 nM | [18] |

| GSK778 (iBET-BD1) | BRD4-BD1 | 41 nM | [18] |

| Compound 52 | BRD4-BD1 | 90 nM | [19] |

| Compound 53 | BRD4-BD1 | 93 nM | [19] |

| QCA570 | BRD4-BD1 | 10 nM | [18] |

Note: IC50 values represent the concentration of an inhibitor required to reduce the binding activity by 50% and can vary based on assay conditions.

Experimental Protocols

A variety of in vitro and in vivo techniques are employed to study the structure and function of BRD4-BD1. Below are detailed methodologies for three key experimental approaches.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay used to measure the binding of BRD4-BD1 to acetylated peptides and to screen for inhibitors.

Principle: The assay measures the energy transfer between a Terbium (Tb)-labeled donor (e.g., anti-tag antibody bound to tagged BRD4-BD1) and a dye-labeled acceptor (e.g., a biotinylated acetylated histone peptide bound to streptavidin-acceptor). Binding brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.

Methodology:

-

Buffer Preparation: Prepare a 1x TR-FRET Assay Buffer from a concentrated stock.[20]

-

Reagent Preparation:

-

Thaw His-tagged BRD4-BD1 protein on ice and dilute to the desired concentration (e.g., 6 ng/µl) in 1x Assay Buffer.[20] Aliquot for single use to avoid freeze-thaw cycles.[20]

-

Dilute the biotinylated acetylated histone H4 peptide ligand and any test inhibitors to the desired concentrations in 1x Assay Buffer.

-

Dilute the Tb-labeled donor (e.g., anti-His antibody) and the dye-labeled acceptor (e.g., streptavidin-APC) in 1x Assay Buffer.[20][21]

-

-

Assay Plate Setup (384-well format):

-

Add 5 µl of the diluted BRD4-BD1 protein to each well.

-

Add 5 µl of the test inhibitor or vehicle control (for positive and negative controls).

-

Add 5 µl of the ligand/acceptor mixture.

-

Add 5 µl of the Tb-donor.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.[20][22]

-

Data Acquisition: Read the plate on a microplate reader capable of TR-FRET. Measure the emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor), following excitation at ~340 nm.[20][21]

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[20] Plot the ratio against the inhibitor concentration and fit to a four-parameter equation to determine the IC50 value.[2]

Caption: Workflow for a TR-FRET assay to measure BRD4-BD1 binding and inhibition.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay commonly used for high-throughput screening of BRD4-BD1 inhibitors.

Principle: The assay utilizes two types of beads: a Donor bead that contains a photosensitizer and an Acceptor bead that contains a chemiluminescent agent.[23] When a His-tagged BRD4-BD1 protein bound to a Nickel-chelate (Ni-NTA) Acceptor bead interacts with a biotinylated histone peptide bound to a Streptavidin Donor bead, the beads are brought into close proximity (<200 nm).[16][24] Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the Acceptor bead, triggering a cascade of chemical reactions that result in a luminescent signal at 520-620 nm.[23][24] Inhibitors that disrupt the protein-peptide interaction will reduce the signal.

Methodology:

-

Reagent Preparation:

-

Prepare 1x BRD Homogeneous Assay Buffer from a 3x stock.[25]

-

Thaw His-tagged BRD4-BD1 protein and dilute to the working concentration (e.g., 1.6 ng/µl) in 1x Assay Buffer.[25]

-

Prepare a master mix containing the biotinylated acetylated histone peptide.

-

Prepare test inhibitors at various concentrations.

-

-

Assay Plate Setup (384-well format):

-

Add 5 µl of the master mixture to each well.[25]

-

Add 2.5 µl of the test inhibitor or vehicle control.

-

Add 2.5 µl of the diluted BRD4-BD1 protein to initiate the reaction.

-

-

Incubation 1: Incubate the plate at room temperature for 30-75 minutes with gentle shaking.[26]

-

Bead Addition:

-

In subdued light, add 10 µl of a pre-mixed solution of Streptavidin Donor beads and Ni-NTA Acceptor beads to each well.

-

-

Incubation 2: Incubate the plate in the dark at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The luminescent signal is proportional to the extent of binding. Calculate IC50 values by plotting the signal against the inhibitor concentration.

References

- 1. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Identification of potent BRD4-BD1 inhibitors using classical and steered molecular dynamics based free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BRD4: a general regulator of transcription elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Assay in Summary_ki [bdb99.ucsd.edu]

The Core Role of BRD4-BD1 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). BRD4 is a pivotal member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic readers.[1][2] By binding to acetylated lysine residues on histones and other proteins, BRD4 plays a critical role in orchestrating gene expression programs involved in cell cycle progression, inflammation, and oncogenesis.[3][4][5] The BD1 domain, in particular, is a key functional and structural module that recognizes these epigenetic marks, making it a high-priority target for therapeutic intervention in various diseases, most notably cancer.[6][7] This document details the molecular mechanisms of BRD4-BD1, presents key quantitative data, outlines essential experimental protocols, and provides visual workflows to elucidate its function in chromatin remodeling and transcriptional regulation.

Molecular Mechanism of BRD4-BD1 Function

BRD4, like other BET family members, features two highly conserved N-terminal bromodomains, BD1 and BD2.[1][2] These domains function as "readers" of the histone code, specifically recognizing and binding to acetylated lysine (KAc) residues on the N-terminal tails of histones H3 and H4.[2][8]

Mechanism of Acetyl-Lysine Recognition: The structure of BD1 consists of a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) linked by two loops (ZA and BC), which together form a deep, hydrophobic pocket.[9][10] The specific recognition of an acetyl-lysine residue is anchored by a critical hydrogen bond between the acetyl-carbonyl oxygen and the side chain of a highly conserved asparagine residue (Asn140 in humans).[10][11] A second, water-mediated hydrogen bond is typically formed with a conserved tyrosine (Tyr97).[10][11] This precise interaction allows BRD4 to dock onto specific acetylated sites on chromatin, particularly at active promoters and enhancers.

Role in Transcriptional Activation: Upon binding to acetylated chromatin, BRD4 acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[8][12] The P-TEFb complex, which includes Cyclin-dependent kinase 9 (Cdk9), then phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[8][13] This phosphorylation event releases Pol II from a paused state, allowing it to transition into productive transcriptional elongation.[8] By linking chromatin state to the transcriptional machinery, BRD4-BD1 is a master regulator of key genes, including the proto-oncogene MYC.[5][7] Some studies also suggest BRD4 possesses intrinsic histone acetyltransferase (HAT) activity, capable of acetylating H3K122, which leads to nucleosome eviction and further promotes chromatin accessibility and transcription.[14]

Quantitative Data on BRD4-BD1 Interactions

The affinity of BRD4-BD1 for various acetylated histone peptides and the potency of small molecule inhibitors are critical parameters in research and drug development. The tables below summarize key quantitative data from published studies.

Table 1: Binding Affinities of BRD4-BD1 to Acetylated Histone Peptides

| Histone Peptide | Acetylation Sites | Binding Affinity (Kd) | Method | Reference |

| Histone H4 | K5acK8acK12acK16ac | Strongest Interaction | TR-FRET | [12][15] |

| Histone H4 | K5acK8ac | Strong Interaction | TR-FRET | [15] |

| Histone H3 | K9acK14ac | Weaker Interaction | TR-FRET | [15] |

| Histone H4 | K12ac (mono) | Low Binding | TR-FRET | [15] |

Note: Affinities are often reported qualitatively or as relative values. The tetra-acetylated H4 peptide consistently shows the highest affinity for both BD1 and BD2.[12][15]

Table 2: Inhibitory Constants of Selected Small Molecules Targeting BRD4-BD1

| Inhibitor | Target(s) | IC50 / Kd (nM) | Assay Type | Reference |

| JQ1 | Pan-BET (BD1/BD2) | Kd: ~50-100 | Isothermal Titration Calorimetry | [12] |

| iBET-BD1 (GSK778) | BD1 Selective | IC50: 41 | TR-FRET | [16] |

| Pelabresib (CPI-0610) | Pan-BET | IC50: 39 | Biochemical Assay | [16] |

| iBRD4-BD1 | BD1 Selective | IC50: 12 / Kd: 45.6 | AlphaScreen / ITC | [17][18] |

| dBRD4-BD1 (Degrader) | BRD4 Degrader | DC50: 280 | Cellular Degradation Assay | [17] |

Key Experimental Protocols

Investigating the role of BRD4-BD1 requires specific molecular biology techniques. Below are detailed protocols for essential assays.

This protocol is used to determine if BRD4 is associated with specific DNA regions (e.g., promoters or enhancers) in vivo.

Methodology:

-

Cross-linking: Treat cells (e.g., ~1x107 per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells using a lysis buffer containing protease inhibitors.

-

Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the supernatant overnight at 4°C with a specific anti-BRD4 antibody or an IgG control.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for target gene promoters or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[19]

This protocol is used to identify proteins that interact with BRD4 in a cellular context.

Methodology:

-

Cell Lysis: Wash cells twice with cold PBS. Lyse cells with a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[20]

-

Lysate Preparation: Incubate the lysate on ice for 20-30 minutes. Scrape the cells and centrifuge at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.[20]

-

Immunoprecipitation: Add a specific anti-BRD4 antibody (or an IgG control) to the cleared lysate. Incubate on a rotator for 3 hours to overnight at 4°C.[20][21]

-

Immune Complex Capture: Add pre-washed Protein A/G beads (agarose or magnetic) to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C.[20][22]

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[20][22]

-

Elution: Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and heating at 70-95°C for 5-10 minutes.[20]

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting partner, or by mass spectrometry for unbiased identification of novel interactors.

This protocol measures the effect of BRD4 (or its inhibition) on the transcriptional activity of a specific promoter or enhancer.

Methodology:

-

Plasmid Construction: Clone a promoter or enhancer element of a known BRD4 target gene (e.g., MYC) upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector. A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) should be used for normalization.

-

Cell Transfection: Co-transfect the reporter plasmid and the normalization plasmid into the desired cell line using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with a BRD4 inhibitor (e.g., JQ1) or a vehicle control (e.g., DMSO) at various concentrations. Alternatively, co-transfect with siRNAs targeting BRD4 to assess the effect of its knockdown.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the Firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer and a dual-luciferase assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in treated samples to the control samples to determine the effect of BRD4 inhibition on the transcriptional element.[23]

Conclusion

The BD1 domain of BRD4 is a critical interface between the epigenetic state of chromatin and the transcriptional machinery. Its ability to specifically recognize acetylated histones positions it as a master regulator of genes essential for cell identity and proliferation. The detailed understanding of its structure and function has not only illuminated fundamental principles of gene regulation but has also paved the way for the development of a new class of epigenetic drugs. The quantitative data and experimental protocols provided herein serve as a foundational resource for researchers and drug developers aiming to further dissect the role of BRD4-BD1 in health and disease and to innovate novel therapeutic strategies targeting this crucial domain.

References

- 1. BRD4 - Wikipedia [en.wikipedia.org]

- 2. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 5. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BRD4 is a Histone Acetyltransferase that Evicts Nucleosomes from Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phospho Switch Triggers Brd4 Chromatin Binding and Activator Recruitment for Gene-Specific Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mcgill.ca [mcgill.ca]

- 21. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 23. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of dBRD4-BD1 with Acetylated Histone Tails

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the first bromodomain of human BRD4 (dBRD4-BD1) and acetylated histone tails. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating gene transcription, making it a significant target in cancer therapy and other diseases.[1][2] This document details the binding affinities, experimental methodologies for studying these interactions, and the signaling pathways influenced by BRD4.

Quantitative Analysis of dBRD4-BD1 Binding to Acetylated Histone Tails

The binding affinity of dBRD4-BD1 for various acetylated histone peptides has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common metric used to evaluate the strength of these interactions, with a lower Kd value indicating a stronger binding affinity. The following tables summarize the reported Kd values for the interaction of dBRD4-BD1 with different acetylated histone H3 and H4 peptides.

Table 1: Binding Affinities of dBRD4-BD1 with Acetylated Histone H4 Peptides

| Histone H4 Peptide | Apparent Kd (μM) | Method | Reference |

| H4K5acK8acK12acK16ac | 0.47 | TR-FRET | [3] |

| H4K5acK8ac | 1.8 | TR-FRET | [3] |

| H4K5ac | >50 | TR-FRET | [3] |

| H4K8ac | >50 | TR-FRET | [3] |

| H4K12ac | 11.1 | TR-FRET | [3] |

| H4K16ac | >50 | TR-FRET | [3] |

| H4K12acK16ac | 2.3 | TR-FRET | [3] |

Table 2: Binding Affinities of dBRD4-BD1 with Acetylated Histone H3 Peptides

| Histone H3 Peptide | Apparent Kd (μM) | Method | Reference |

| H3K9acK14ac | 2.8 | TR-FRET | [3] |

| H3K14ac | 43.1 | TR-FRET | [3] |

| H3K9ac | >50 | TR-FRET | [3] |

| H3K18ac | >50 | TR-FRET | [3] |

| H3K23ac | >50 | TR-FRET | [3] |

| H3K27ac | >50 | TR-FRET | [3] |

These data indicate that dBRD4-BD1 exhibits a preference for multiply acetylated histone tails, particularly on histone H4.[3][4][5] The tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac) demonstrates the highest affinity, suggesting a cooperative binding mechanism involving multiple acetyl-lysine residues.[3][6]

Key Experimental Protocols

The study of dBRD4-BD1 and acetylated histone interactions relies on robust and sensitive experimental techniques. Below are detailed methodologies for three commonly employed assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a powerful technique for studying molecular interactions in a homogeneous format, making it suitable for high-throughput screening.[7][8]

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or Alexa Fluor 647). When a tagged dBRD4-BD1 (e.g., GST-tagged with a Terbium-labeled anti-GST antibody) and a biotinylated acetylated histone peptide (bound to Streptavidin-d2) are in close proximity due to binding, excitation of the donor leads to emission from the acceptor.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 3x BRD TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[9]

-

Dilute recombinant dBRD4-BD1 protein and biotinylated acetylated histone peptide to desired concentrations in the assay buffer.

-

Prepare solutions of Terbium-labeled anti-tag antibody and Streptavidin-labeled acceptor fluorophore.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 5 µL of the dBRD4-BD1 protein solution.

-

Add 5 µL of the biotinylated acetylated histone peptide solution.

-

For inhibitor studies, add 5 µL of the test compound at various concentrations. For control wells, add 5 µL of assay buffer with DMSO.

-

Add 5 µL of the Terbium-labeled antibody and Streptavidin-acceptor mixture.

-

Incubate the plate at room temperature for 2 hours, protected from light.[7]

-

Read the plate on a TR-FRET-compatible microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[7]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the concentration of the titrated component (e.g., histone peptide or inhibitor) to determine Kd or IC50 values.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay that is highly sensitive and amenable to high-throughput screening.[10][11][12]

Principle: The assay utilizes donor and acceptor beads that are brought into proximity by the interaction between dBRD4-BD1 and an acetylated histone peptide. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal that is detected at 520-620 nm.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an AlphaScreen buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% BSA).

-

Use a GST-tagged dBRD4-BD1 and a biotinylated acetylated histone peptide.

-

Prepare suspensions of Glutathione-coated acceptor beads and Streptavidin-coated donor beads in the AlphaScreen buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of GST-dBRD4-BD1 to each well.

-

Add 5 µL of the biotinylated acetylated histone peptide.

-

For inhibitor screening, add 5 µL of the test compounds.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of the Glutathione acceptor bead suspension and incubate for 60 minutes at room temperature in the dark.

-

Add 10 µL of the Streptavidin donor bead suspension and incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the concentration of the inhibitor or peptide to determine IC50 or Kd values.

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15]

Principle: A solution of the ligand (e.g., acetylated histone peptide) is titrated into a solution containing the macromolecule (dBRD4-BD1) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the ligand to the macromolecule.

Detailed Protocol:

-

Sample Preparation:

-

Dialyze both the dBRD4-BD1 protein and the acetylated histone peptide extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy.

-

Degas the solutions to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Load the dBRD4-BD1 solution (typically in the µM range) into the sample cell.

-

Load the histone peptide solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

Perform an initial injection to account for dilution effects, followed by a series of injections to generate the binding isotherm.

-

-

Data Analysis:

-

Integrate the raw heat data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the peptide to the protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Signaling Pathways and Functional Role of BRD4

BRD4 plays a central role in gene transcription by recognizing acetylated histones at promoters and enhancers.[1][16] This recognition facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation.[2][17]

Caption: BRD4-mediated transcriptional activation and signaling interactions.

BRD4 is also implicated in various signaling pathways, including the NF-κB and JAK/STAT pathways.[1][18][19] It can interact with acetylated non-histone proteins, such as the p65 subunit of NF-κB, to regulate inflammatory gene expression.[19] Furthermore, BRD4 has been shown to regulate the activation of the JAK/STAT3 signaling pathway.[18]

Experimental Workflow for dBRD4-BD1 Interaction Studies

A typical workflow for investigating the interaction between dBRD4-BD1 and acetylated histone tails, from initial screening to detailed biophysical characterization, is outlined below.

Caption: Workflow for characterizing dBRD4-BD1 and histone interactions.

This guide provides a foundational understanding of the dBRD4-BD1 interaction with acetylated histones, offering valuable data and protocols for researchers in academia and industry. The continued investigation of these interactions will be crucial for the development of novel and specific inhibitors targeting BRD4 for therapeutic intervention.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The double bromodomain protein Brd4 binds to acetylated chromatin during interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defining super-enhancers by highly ranked histone H4 multi-acetylation levels identifies transcription factors associated with glioblastoma stem-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of histone-binding partners by peptide pull-downs and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer [mdpi.com]

The Mechanism of Action of dBRD4-BD1 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Among the targets of interest, Bromodomain-containing protein 4 (BRD4) has garnered significant attention due to its pivotal role in transcriptional regulation and cancer pathogenesis. This technical guide provides an in-depth exploration of the mechanism of action of dBRD4-BD1, a selective degrader of BRD4, in cancer cells. We will dissect its molecular mechanism, downstream signaling consequences, and provide detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction to BRD4 and Its Role in Cancer

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers. Through its two tandem bromodomains, BD1 and BD2, BRD4 recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering transcriptional regulatory complexes to chromatin.[1][2] This function is critical for the expression of a host of genes involved in cell cycle progression, proliferation, and apoptosis.[2][3] In numerous cancers, BRD4 is overexpressed or dysregulated, leading to the aberrant activation of oncogenic transcriptional programs, most notably the upregulation of the master transcription factor MYC.[4][5][6] Consequently, targeting BRD4 has become a promising strategy for cancer therapy.

dBRD4-BD1: A Selective BRD4 Degrader

dBRD4-BD1 is a heterobifunctional small molecule, also known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of BRD4.[4][7] Its structure consists of three key components:

-

A high-affinity ligand for the first bromodomain (BD1) of BRD4: This moiety ensures the selective binding of dBRD4-BD1 to BRD4 over other BET family members.[4][7]

-

A ligand for an E3 ubiquitin ligase: This part of the molecule recruits the cellular protein degradation machinery. For many BRD4 degraders, this is a ligand for Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ligase complex.[7][8]

-

A flexible linker: This connects the BRD4-BD1 binder and the E3 ligase ligand, enabling the formation of a stable ternary complex between BRD4 and the E3 ligase.

The formation of this ternary complex brings BRD4 into close proximity with the E3 ligase, leading to the poly-ubiquitination of BRD4. This marks BRD4 for recognition and subsequent degradation by the 26S proteasome.[9][10]

Core Mechanism of Action of dBRD4-BD1

The primary mechanism of action of dBRD4-BD1 is the selective, proteasome-dependent degradation of BRD4. This process is catalytic, with a single molecule of dBRD4-BD1 capable of inducing the degradation of multiple BRD4 molecules. A key feature of dBRD4-BD1 is its selectivity for the BD1 domain of BRD4, which leads to the degradation of BRD4 without significantly affecting the levels of other BET family proteins like BRD2 and BRD3.[4][7] In fact, studies have shown that selective degradation of BRD4 can lead to an upregulation of BRD2 and BRD3, a phenomenon not observed with pan-BET inhibitors.[4][7]

Downstream Signaling Pathways and Cellular Consequences

The degradation of BRD4 by dBRD4-BD1 has profound effects on several cancer-associated signaling pathways, ultimately leading to anti-tumor activity.

MYC Downregulation

One of the most critical downstream effects of BRD4 degradation is the transcriptional repression of the MYC oncogene.[4][11] BRD4 is a key coactivator for MYC transcription, and its removal from the MYC promoter and enhancer regions leads to a rapid decrease in MYC mRNA and protein levels.[4][5] The downregulation of MYC, in turn, inhibits cancer cell proliferation and survival.

Induction of Apoptosis

dBRD4-BD1 treatment has been shown to induce apoptosis in various cancer cell lines.[3][12] This is achieved through the transcriptional repression of anti-apoptotic genes, such as BCL-2 and MCL-1, which are regulated by BRD4.[13] The downregulation of these survival proteins shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade and programmed cell death.

Modulation of Other Signaling Pathways

-

NF-κB Pathway: BRD4 is known to interact with the acetylated RelA subunit of NF-κB, acting as a coactivator for NF-κB target genes.[14][15] By degrading BRD4, dBRD4-BD1 can suppress the transcriptional activity of NF-κB, which is often constitutively active in cancer and promotes inflammation and cell survival.[16][17][18]

-

Jagged1/Notch1 Pathway: In some cancers, such as triple-negative breast cancer, BRD4 has been shown to regulate the expression of Jagged1, a ligand for the Notch1 receptor.[1][2] The Jagged1/Notch1 signaling pathway is involved in cancer cell migration and invasion.[1][19] Degradation of BRD4 can downregulate Jagged1, thereby inhibiting this pro-metastatic pathway.[1][20]

Quantitative Data

The potency of dBRD4-BD1 is typically characterized by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) for cell growth.

| Parameter | Value | Cell Line | Reference |

| DC50 | 280 nM | MM.1S (Multiple Myeloma) | [4][7] |

| IC50 (iBRD4-BD1) | 12 nM | (Biochemical Assay) | [4][7] |

| Dmax | 77% | MM.1S (Multiple Myeloma) | [4][7] |

| Degradation Half-life | 3.3 hours | MM.1S (Multiple Myeloma) | [4] |

Note: Data for dBRD4-BD1 is primarily from the initial characterization studies. Further studies may provide a broader range of values across different cancer cell lines.

Experimental Protocols

Western Blot for BRD4 Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of BRD4 protein following treatment with dBRD4-BD1.

Materials:

-

Cancer cell line of interest (e.g., MM.1S)

-

dBRD4-BD1

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BRD4

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of dBRD4-BD1 for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

References

- 1. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NanoBRET® Ubiquitination Starter Kit [promega.com]

- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Notch activation of Jagged1 contributes to the assembly of the arterial wall - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Characterization of dBRD4-BD1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical targets in therapeutic development, most notably in oncology and inflammatory diseases. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[1][2][3] The N-terminal region of BRD4 contains two highly conserved bromodomains, BD1 and BD2, which have distinct functional roles. The first bromodomain, BRD4-BD1, is a key player in recruiting transcriptional machinery to chromatin, making its selective inhibition a promising strategy for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the discovery and characterization of selective inhibitors targeting the first bromodomain of a protein referred to here as dBRD4-BD1, with a focus on quantitative data, experimental protocols, and key signaling pathways.

The dBRD4-BD1 Signaling Pathway

BRD4 functions as a scaffold protein that connects chromatin to the transcriptional apparatus. Upon binding to acetylated histones via its bromodomains, BRD4 recruits the positive transcriptional elongation factor b (P-TEFb) complex.[6] This recruitment leads to the phosphorylation of RNA Polymerase II, which in turn promotes transcriptional elongation of target genes, including key oncogenes like MYC.[1][7] Inhibitors of dBRD4-BD1 competitively bind to the acetyl-lysine binding pocket of the BD1 domain, thereby displacing it from chromatin and preventing the downstream signaling cascade that leads to gene transcription.[1][7]

Caption: dBRD4-BD1 signaling pathway and point of inhibition.

Quantitative Data for dBRD4-BD1 Inhibitors

The following tables summarize key quantitative data for several representative dBRD4-BD1 inhibitors. This data is crucial for comparing the potency and selectivity of different compounds.

Table 1: Biochemical Assay Data for dBRD4-BD1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |

| JQ1 | TR-FRET | BRD4-BD1 | 77 | - | [8] |

| iBRD4-BD1 | AlphaScreen | BRD4-BD1 | 12 | - | [4][9] |

| ZL0590 (52) | TR-FRET | BRD4-BD1 | 90 | - | [10][11] |

| Compound 13 | AlphaScreen | BRD4-BD1 | 26 | - | [12] |

| Compound 14 | AlphaScreen | BRD4-BD1 | 17 | - | [12] |

| Compound 15 | AlphaScreen | BRD4-BD1 | 15 | - | [12] |

| Compound 78 | ITC | BRD4-BD1 | - | 137 | [13] |

| BI2536 | - | BRD4 | 25 | - | [14] |

| TG101209 | - | BRD4 | 130 | - | [14] |

| I-BET151 | - | BET BRDs | 200-790 | - | [8] |

| I-BET762 | - | BET BRDs | 32.5-42.5 | - | [8] |

Table 2: Cellular Assay Data for dBRD4-BD1 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| JQ1 | KYSE450 | Cell Viability (CCK-8) | Varies by concentration | [15] |

| Compound 78 | MV4-11 | Antiproliferation | 1.30 | [13] |

| Compound 78 | HL-60 | Antiproliferation | 2.99 | [13] |

| Compounds 41 & 42 | Acute Leukemia Cell Lines | Antiproliferation | 0.4-0.68 | [13] |

| Compounds 41 & 42 | AR-positive Prostate Cancer | Antiproliferation | 0.29-2.62 | [13] |

| Compound 79 | MM1.S | Growth Inhibition | 0.46 | [13] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings in drug discovery. Below are protocols for key experiments used in the characterization of dBRD4-BD1 inhibitors.

Experimental Workflow: From Hit Identification to In Vivo Validation

Caption: A typical experimental workflow for dBRD4-BD1 inhibitor discovery.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to measure the binding affinity of inhibitors to BRD4 bromodomains.[10]

-

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain. A europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC) acts as the acceptor. When the BRD4-histone complex is intact, FRET occurs. Inhibitors that disrupt this interaction lead to a decrease in the FRET signal.

-

Materials:

-

GST-tagged BRD4-BD1 protein

-

Biotinylated acetylated histone H4 peptide

-

Europium-labeled anti-GST antibody

-

Streptavidin-conjugated APC

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

-

Test compounds

-

-

Procedure:

-

Add assay buffer, GST-BRD4-BD1, and the biotinylated histone peptide to a 384-well plate.

-

Add serial dilutions of the test compound.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Add a mixture of the europium-labeled anti-GST antibody and streptavidin-conjugated APC.

-

Incubate for a further period (e.g., 1-2 hours) at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.[16]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another proximity-based assay used to screen for inhibitors of protein-protein interactions.[17]

-

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the BRD4-histone interaction is intact, generating a chemiluminescent signal. Inhibitors that disrupt this interaction prevent the beads from coming close, leading to a loss of signal.

-

Materials:

-

GST-tagged BRD4-BD1 protein

-

Biotinylated acetylated histone H4 peptide

-

Glutathione-coated donor beads

-

Streptavidin-coated acceptor beads

-

Assay buffer

-

Test compounds

-

-

Procedure:

-

Add GST-BRD4-BD1 and the test compound to a microplate and incubate.

-

Add the biotinylated histone peptide and incubate.

-

Add the glutathione-coated donor beads and incubate in the dark.

-

Add the streptavidin-coated acceptor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal against the inhibitor concentration to calculate the IC50.

-

Cell Viability Assay (e.g., CCK-8)

This assay assesses the effect of dBRD4-BD1 inhibitors on the proliferation of cancer cells.[15]

-

Principle: CCK-8 (Cell Counting Kit-8) utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., KYSE450 esophageal cancer cells)[15]

-

Complete cell culture medium

-

dBRD4-BD1 inhibitor

-

CCK-8 reagent

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the dBRD4-BD1 inhibitor for a specified time (e.g., 72 hours).

-

Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[15]

-

X-ray Crystallography

Determining the co-crystal structure of an inhibitor bound to dBRD4-BD1 provides invaluable insights into the binding mode and facilitates structure-based drug design.[10][18]

-

Principle: This technique involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal to determine the three-dimensional arrangement of atoms.

-

General Procedure:

-

Express and purify high-quality, soluble dBRD4-BD1 protein.

-

Incubate the protein with a molar excess of the inhibitor.

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature) to obtain well-diffracting crystals of the complex.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model to fit the electron density map and analyze the protein-ligand interactions.[19][20]

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior of the dBRD4-BD1-inhibitor complex and to predict binding affinities.[21][22][23]

-

Principle: MD simulations use classical mechanics to calculate the trajectories of atoms and molecules over time, providing insights into conformational changes and binding stability.

-

General Procedure:

-

Start with a high-resolution crystal structure of the dBRD4-BD1-inhibitor complex (or a docked model).[8][23]

-

Solvate the complex in a water box with appropriate ions to mimic physiological conditions.

-

Minimize the energy of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it.

-

Run a production simulation for a sufficient length of time (e.g., nanoseconds to microseconds).

-

Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.[8][23]

-

Conclusion

The discovery and characterization of selective dBRD4-BD1 inhibitors represent a significant advancement in the field of epigenetic drug discovery. The methodologies outlined in this guide, from high-throughput screening and biochemical assays to cellular characterization and structural studies, provide a robust framework for identifying and optimizing potent and selective inhibitors. The continued development of such compounds holds great promise for the treatment of various diseases, including cancer and inflammatory disorders, by precisely targeting a key node in gene regulation.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of potent BRD4-BD1 inhibitors using classical and steered molecular dynamics based free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

dBRD4-BD1 as a Therapeutic Target in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory diseases represent a significant global health burden, and the need for novel therapeutic strategies remains paramount. The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a key regulator of inflammatory gene expression. This technical guide focuses on the first bromodomain of BRD4 (dBRD4-BD1) as a promising therapeutic target. By competitively binding to acetylated lysine residues on histones and transcription factors, BRD4 plays a critical role in the transcription of pro-inflammatory cytokines and other inflammatory mediators. This document provides an in-depth overview of the molecular mechanisms implicating dBRD4-BD1 in inflammation, detailed experimental protocols for inhibitor characterization, quantitative data for known inhibitors, and a discussion of its potential as a drug discovery target.

The Role of dBRD4-BD1 in Inflammatory Signaling

BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on cellular proteins, including histones. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. The tandem bromodomains of BRD4, BD1 and BD2, exhibit distinct functions, with the first bromodomain (BD1) being primarily responsible for chromatin binding.[1]

In the context of inflammation, BRD4 is a key coactivator of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][3][4] Inflammatory stimuli trigger a signaling cascade that leads to the activation and nuclear translocation of the NF-κB subunit RelA/p65. Once in the nucleus, RelA is acetylated at lysine 310 (K310), creating a binding site for the bromodomains of BRD4.[2][5][6][7] The specific interaction between BRD4 and acetylated RelA is required for the recruitment of the positive transcription elongation factor b (P-TEFb) complex.[2][6][7] P-TEFb then phosphorylates RNA Polymerase II, facilitating transcriptional elongation and the subsequent expression of a host of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and cell adhesion molecules.[3][5][8][9]

Targeting the BD1 domain of BRD4 with small molecule inhibitors can disrupt this critical interaction, preventing the recruitment of the transcriptional machinery and thereby suppressing the expression of inflammatory genes.[3][10] This provides a targeted approach to modulate the inflammatory response.

Below is a diagram illustrating the central role of dBRD4-BD1 in the NF-κB signaling pathway leading to inflammatory gene expression.

Caption: dBRD4-BD1 in NF-κB mediated inflammatory gene transcription.

Quantitative Analysis of dBRD4-BD1 Inhibitors

The development of potent and selective inhibitors targeting the bromodomains of BRD4 has been a major focus of drug discovery efforts. While pan-BET inhibitors have shown efficacy, they are often associated with off-target effects. Therefore, developing inhibitors with selectivity for specific bromodomains, such as BD1, is highly desirable.[3] The table below summarizes the binding affinities of several known inhibitors for BRD4-BD1 and BRD4-BD2, highlighting their selectivity profiles.

| Compound | BRD4-BD1 IC50 (nM) | BRD4-BD2 IC50 (nM) | Selectivity (BD2/BD1) | Reference |

| ZL0590 (52) | 90 | >1000 | >11.1 | [11][12] |

| Compound 53 | 93 | >1000 | >10.8 | [11] |

| iBRD4-BD1 | 12 | 276 | 23 | [13] |

| GSK778 | - | - | >130 | [11] |

| ABBV-744 | - | - | BD2 Selective | [11] |

Note: IC50 values can vary depending on the assay format and conditions. The data presented here is for comparative purposes.

Experimental Protocols for Inhibitor Characterization

The characterization of dBRD4-BD1 inhibitors relies on robust and sensitive biochemical and cellular assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed homogeneous assay formats suitable for high-throughput screening (HTS).

TR-FRET Assay Protocol

Principle: This assay measures the binding of a fluorescently labeled ligand to the dBRD4-BD1 protein. A terbium (Tb)-labeled donor molecule is attached to the protein, and a dye-labeled acceptor is part of the ligand. When the ligand binds to the protein, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors that compete with the ligand for binding to dBRD4-BD1 will disrupt FRET, leading to a decrease in the acceptor signal.[14][15][16][17]

Materials:

-

Purified recombinant dBRD4-BD1 protein (e.g., GST-tagged or His-tagged)

-

Terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

-

Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) or a known small molecule ligand

-

Dye-labeled streptavidin (or other acceptor molecule)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Test compounds and positive control inhibitor (e.g., JQ1)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds and the positive control in assay buffer. Add a small volume (e.g., 2 µL) to the wells of a 384-well plate. Include wells for no-inhibitor (positive control) and no-protein (negative control) conditions.

-

Protein-Donor Mix Preparation: Prepare a mix of dBRD4-BD1 protein and the Tb-labeled anti-tag antibody in assay buffer. The final concentration of each component should be optimized for the assay window.

-

Ligand-Acceptor Mix Preparation: Prepare a mix of the biotinylated ligand and the dye-labeled streptavidin in assay buffer. The final concentrations should be optimized.

-

Assay Assembly:

-

Add the Protein-Donor mix to all wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for antibody-protein binding.

-

Add the Ligand-Acceptor mix to all wells to initiate the binding reaction.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.[14][17]

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a dBRD4-BD1 TR-FRET inhibitor assay.

AlphaLISA Assay Protocol

Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules.[18][19] Donor beads, upon excitation at 680 nm, release singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal at 615 nm. In a dBRD4-BD1 assay, one bead is coated with a molecule that binds the protein (e.g., via an affinity tag), and the other bead is coated with a molecule that binds the ligand. Inhibition of the protein-ligand interaction separates the beads and reduces the signal.[18][19]

Materials:

-

Purified recombinant dBRD4-BD1 protein (e.g., GST-tagged)

-

Biotinylated histone peptide ligand

-

AlphaLISA Donor beads (e.g., anti-GST coated)

-

AlphaLISA Acceptor beads (e.g., Streptavidin-coated)

-

AlphaLISA assay buffer

-

Test compounds and positive control inhibitor

-

384-well white opaque microplates

-

AlphaLISA-compatible plate reader

Procedure:

-

Compound Plating: Prepare and plate serial dilutions of test compounds as described for the TR-FRET assay.

-

Protein Addition: Add the dBRD4-BD1 protein to all wells.

-

Ligand Addition: Add the biotinylated histone peptide to all wells.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for protein-ligand binding and inhibitor competition.

-

Bead Addition: Prepare a mix of Donor and Acceptor beads in the assay buffer. Add this bead suspension to all wells.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a dBRD4-BD1 AlphaLISA inhibitor assay.

Conclusion and Future Directions

The first bromodomain of BRD4 has been robustly validated as a therapeutic target for inflammatory diseases. Its critical role in the NF-κB signaling pathway, a central hub of inflammation, provides a strong rationale for the development of selective inhibitors. The availability of high-throughput screening assays, such as TR-FRET and AlphaLISA, facilitates the discovery and optimization of novel chemical matter.

Future research in this area will likely focus on:

-

Improving Selectivity: Developing inhibitors with high selectivity for dBRD4-BD1 over dBRD4-BD2 and other bromodomains to minimize off-target effects.

-

In Vivo Efficacy: Translating the in vitro potency of these inhibitors into in vivo efficacy in relevant animal models of inflammatory diseases.

-

Combination Therapies: Exploring the potential of dBRD4-BD1 inhibitors in combination with other anti-inflammatory agents to achieve synergistic effects.

-

Biomarker Development: Identifying and validating biomarkers to monitor the therapeutic response to dBRD4-BD1 inhibitors in clinical settings.

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer [mdpi.com]

- 5. Role of Brd4 in the production of inflammatory cytokines in mouse macrophages treated with titanium particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. researchgate.net [researchgate.net]

- 8. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Brd4 is on the move during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Post-Translational Modifications of BRD4-BD1: Regulation and Functional Consequences

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific post-translational modifications (PTMs) of Drosophila BRD4 (dBRD4), also known as Fs(1)h, is currently limited. This guide is therefore principally based on the extensive research conducted on its human homolog, BRD4. Given the high degree of conservation in the bromodomain and key regulatory regions, the mechanisms described for human BRD4 provide a strong predictive framework for understanding the regulation of dBRD4. All information pertaining to specific modification sites and regulatory enzymes should be understood as being derived from studies on human BRD4 unless otherwise specified.

Introduction: BRD4 and the Significance of PTMs

Bromodomain-containing protein 4 (BRD4) is a pivotal epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It plays a critical role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones and other proteins through its two tandem bromodomains, BD1 and BD2.[4] This interaction tethers transcriptional regulatory complexes to chromatin, facilitating the expression of key genes involved in cell cycle progression, inflammation, and oncogenesis.[1][5] The Drosophila homolog, Fs(1)h, is also essential for transcription regulation.[6][7]

The function of BRD4 is not static; it is dynamically regulated by a complex network of post-translational modifications (PTMs).[1][8] These modifications, including phosphorylation, ubiquitination, and acetylation, act as molecular switches that can alter BRD4's stability, subcellular localization, chromatin binding affinity, and protein-protein interactions.[2][5] Understanding the PTMs that affect the first bromodomain (BD1), a primary target for therapeutic inhibitors, is crucial for developing more effective and specific epigenetic drugs.

Key Post-Translational Modifications Affecting BRD4-BD1 Function

The stability and function of BRD4 are intricately controlled by various PTMs. While modifications occur across the protein, several have direct or allosteric effects on the BD1 domain.

Phosphorylation is a primary regulatory mechanism for BRD4, governed by a balance between kinases and phosphatases.[9] It influences chromatin binding, cofactor recruitment, and resistance to BET inhibitors.[1][10]

Key Phosphorylation Events:

-

The "Phospho-Switch" Mechanism: The phosphorylation of a cluster of N-terminal sites (NPS) by Casein Kinase II (CK2) is essential for BRD4's ability to bind to acetylated chromatin.[6][11] In a dephosphorylated state, the NPS region is thought to interact intramolecularly with the second bromodomain (BD2), which in turn allosterically impairs the chromatin-binding activity of BD1.[11] Phosphorylation by CK2 reverses this inhibition, unmasking the bromodomains and allowing them to engage with acetylated nucleosomes.[6][11] This process is reversed by Protein Phosphatase 2A (PP2A).[9][11]

-

Direct Regulation of BD1 by JAK2: In colorectal cancer models, the JAK2 kinase has been shown to phosphorylate Tyrosine 97 and 98 (Y97/98) residues located within the BD1 domain.[9] This modification has a dual effect: it enhances BRD4's binding to chromatin while simultaneously reducing its affinity for BET inhibitors like JQ1, thereby contributing to drug resistance.[9]

-

Mitotic Phosphorylation: During mitosis, BRD4 is hyperphosphorylated by CDK1, which has also been linked to resistance to BET inhibitors.[9][12]

Table 1: Summary of Key Phosphorylation Events on Human BRD4 Affecting BD1 Function

| PTM Type | Modification Site(s) (Human BRD4) | Modifying Enzyme(s) | Functional Effect on BD1 |

|---|---|---|---|

| Phosphorylation | N-Terminal Phosphorylation Sites (NPS) | Kinase: Casein Kinase II (CK2) Phosphatase: PP2A | Allosterically enables BD1 binding to acetylated chromatin by releasing intramolecular inhibition.[6][11] |

| Phosphorylation | Tyrosine 97/98 (Y97/98) | Kinase: JAK2 | Increases binding affinity for chromatin; decreases binding affinity for BET inhibitors.[9] |

Ubiquitination primarily regulates the stability and turnover of the BRD4 protein.[1][5] This process involves the covalent attachment of ubiquitin moieties, often targeting proteins for degradation by the proteasome.

-

Regulation of Stability: The stability of BRD4 is controlled by a balance between E3 ubiquitin ligases, such as SPOP, and deubiquitinases (DUBs), like DUB3 (USP17).[10][13]

-